molecular formula C14H11N3O B13095083 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B13095083
M. Wt: 237.26 g/mol
InChI Key: MLZBHUYMTYUTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core with an aminophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-A]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and activities.

    4-Aminophenyl derivatives: Compounds with similar aminophenyl groups but different core structures.

Uniqueness

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of the pyrido[1,2-A]pyrimidine core and the aminophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(4-aminophenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H11N3O/c15-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-17(13)14(12)18/h1-9H,15H2

InChI Key

MLZBHUYMTYUTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.